molecular formula C13H16O4 B12320237 4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Katalognummer: B12320237
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: YFIPZUZLYSJBGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID is a chiral compound with significant importance in organic chemistry. It features a benzyloxy group, an ethyl group, and a keto group on a butanoic acid backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-ethyl-4-oxobutanoic acid.

    Benzylation: The introduction of the benzyloxy group is achieved through a benzylation reaction. This involves the reaction of the starting material with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID.

Industrial Production Methods

In an industrial setting, the production of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of (S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the keto group can act as an electrophilic center in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-ETHYL-4-OXOBUTANOIC ACID: Lacks the benzyloxy group, making it less versatile in certain reactions.

    (S)-4-(METHOXY)-2-ETHYL-4-OXOBUTANOIC ACID: Contains a methoxy group instead of a benzyloxy group, which can alter its reactivity and interactions.

Uniqueness

(S)-4-(BENZYLOXY)-2-ETHYL-4-OXOBUTANOIC ACID is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules.

Eigenschaften

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-ethyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)

InChI-Schlüssel

YFIPZUZLYSJBGR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.